molecular formula C20H16N2 B11587277 9-Acridinamine, N-(phenylmethyl)- CAS No. 80129-86-8

9-Acridinamine, N-(phenylmethyl)-

Cat. No.: B11587277
CAS No.: 80129-86-8
M. Wt: 284.4 g/mol
InChI Key: BCTFNTVNBAELQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Acridinamine, N-(phenylmethyl)-: is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad spectrum of biological activities and industrial applications. The compound has a molecular formula of C20H16N2 and is often used in various scientific research fields due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, N-(phenylmethyl)- typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared first. This intermediate is then stirred in phosphorus oxychloride (POCl3) to afford 9-chloro-acridine. The final step involves the substitution of the chlorine atom with an amine group to form 9-Acridinamine, N-(phenylmethyl)- .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 9-Acridinamine, N-(phenylmethyl)- involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, which are crucial for DNA replication .

Comparison with Similar Compounds

    9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.

    9-Methylacridine: Known for its use in dye production.

    9-Carboxyacridine: Used as a corrosion inhibitor.

Uniqueness: 9-Acridinamine, N-(phenylmethyl)- is unique due to its specific substitution pattern, which enhances its ability to intercalate with DNA and its fluorescent properties .

Properties

CAS No.

80129-86-8

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-benzylacridin-9-amine

InChI

InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h1-13H,14H2,(H,21,22)

InChI Key

BCTFNTVNBAELQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42

solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.